molecular formula C14H15NO3 B11864376 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid

4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid

Cat. No.: B11864376
M. Wt: 245.27 g/mol
InChI Key: FBGQCSSGZPEBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid involves several steps. One common method includes the hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity.

Chemical Reactions Analysis

4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it may be utilized in the development of new drugs and therapeutic agents. Additionally, its unique properties make it valuable in industrial applications, such as the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6,7-dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-ethoxy-6,7-dimethylquinoline-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-4-18-13-7-12(14(16)17)15-11-6-9(3)8(2)5-10(11)13/h5-7H,4H2,1-3H3,(H,16,17)

InChI Key

FBGQCSSGZPEBLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C(=C2)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.